molecular formula C23H22ClNO5S2 B11651414 (5E)-5-{3-chloro-5-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-{3-chloro-5-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11651414
M. Wt: 492.0 g/mol
InChI Key: FTFZXRBKYNMDEC-DEDYPNTBSA-N
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Description

(5E)-5-({3-CHLORO-5-METHOXY-4-[2-(3-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a thiazolidinone ring, a chlorinated methoxyphenyl group, and a prop-2-en-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({3-CHLORO-5-METHOXY-4-[2-(3-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the chlorinated methoxyphenyl group and the prop-2-en-1-yl substituent. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches may also be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-({3-CHLORO-5-METHOXY-4-[2-(3-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.

    Substitution: Halogenation, nitration, and other substitution reactions can modify the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-({3-CHLORO-5-METHOXY-4-[2-(3-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is used as a building block for synthesizing more complex molecules.

Biology and Medicine

In biology and medicine, this compound is studied for its potential therapeutic properties. It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer effects. Research is ongoing to understand its mechanism of action and to develop it as a lead compound for drug discovery .

Industry

In industry, (5E)-5-({3-CHLORO-5-METHOXY-4-[2-(3-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE may be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical reactivity and stability make it a valuable component in various industrial applications .

Mechanism of Action

The mechanism of action of (5E)-5-({3-CHLORO-5-METHOXY-4-[2-(3-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5E)-5-({3-CHLORO-5-METHOXY-4-[2-(3-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE include other thiazolidinone derivatives and compounds with similar aromatic substitutions. Examples include:

Uniqueness

What sets (5E)-5-({3-CHLORO-5-METHOXY-4-[2-(3-METHOXYPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE apart is its unique combination of functional groups and its potential for diverse chemical reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C23H22ClNO5S2

Molecular Weight

492.0 g/mol

IUPAC Name

(5E)-5-[[3-chloro-5-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H22ClNO5S2/c1-4-8-25-22(26)20(32-23(25)31)13-15-11-18(24)21(19(12-15)28-3)30-10-9-29-17-7-5-6-16(14-17)27-2/h4-7,11-14H,1,8-10H2,2-3H3/b20-13+

InChI Key

FTFZXRBKYNMDEC-DEDYPNTBSA-N

Isomeric SMILES

COC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2Cl)/C=C/3\C(=O)N(C(=S)S3)CC=C)OC

Canonical SMILES

COC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2Cl)C=C3C(=O)N(C(=S)S3)CC=C)OC

Origin of Product

United States

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